N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C16H16ClN3O4S2 and its molecular weight is 413.89. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity and Synthesis Methods
Copper-Catalyzed Coupling Reactions
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation reactions. This system is notable for its liberalization towards various functionalized (hetero)aryl chlorides and a range of aromatic and aliphatic primary amides, yielding good to excellent results. This indicates the potential utility of similar compounds in facilitating complex organic syntheses through copper-catalyzed processes (De, Yin, & Ma, 2017).
Synthesis of Heterocyclic Compounds
Research into the synthesis of biologically active derivatives incorporating structures similar to the specified compound has shown significant antimicrobial activities. This includes the synthesis of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, demonstrating the versatility of these compounds in creating new molecules with potential biological applications (Babu, Pitchumani, & Ramesh, 2013).
Potential Biological Activities
Antimicrobial Activities
A series of novel compounds with structural similarities to the compound has been synthesized, showing significant activities against various bacterial and fungal strains. This underscores the potential of such compounds in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Synthesis and Evaluation of Inhibitors
Compounds structurally related to the specified oxalamide have been evaluated for their potential as inhibitors against human protein kinase CK2, showcasing the role these molecules can play in therapeutic applications. The optimization of these compounds based on biological screening and molecular modeling highlights the approach towards identifying potent inhibitors (Chekanov et al., 2014).
properties
IUPAC Name |
N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S2/c17-13-5-4-11(9-14(13)20-6-2-8-26(20,23)24)19-16(22)15(21)18-10-12-3-1-7-25-12/h1,3-5,7,9H,2,6,8,10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMOBAVZZXGKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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